9-Azidoacridine

Vue d'ensemble

Description

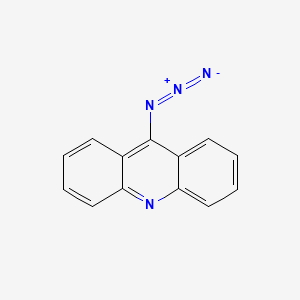

9-Azidoacridine is a heterocyclic aromatic compound characterized by the presence of an azido group (-N₃) attached to the ninth position of the acridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-azidoacridine typically involves the reaction of 9-methoxyacridine with azidoethanolamine (N₃CH₂CH₂NH₂). This reaction is carried out under controlled conditions to ensure the formation of the desired azido derivative . The solid-state molecular structure of the synthesized compound can be determined using single-crystal X-ray diffraction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency. High-performance thin-layer chromatography (HPTLC) can be employed to ensure the purity of the synthesized compound .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Azidoacridine undergoes various chemical reactions, including:

Photodissociation: The compound exhibits high photochemical activity, with a quantum yield of photodissociation equal to 0.95 in acetonitrile.

Cycloaddition Reactions: It reacts with alkynes to form regioisomeric 9-(4- and 5-substituted-1,2,3-triazol-1-yl)acridines.

Common Reagents and Conditions:

Photodissociation: Typically carried out in acetonitrile under irradiation with visible light.

Cycloaddition: Copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.

Major Products:

Photodissociation: Leads to the formation of azoacridine.

Cycloaddition: Produces 1,2,3-triazoles.

Applications De Recherche Scientifique

9-Azidoacridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 9-azidoacridine involves its ability to intercalate with DNA, thereby inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This intercalation disrupts the DNA structure, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s photochemical properties also enable it to act as a photoaffinity label, allowing researchers to study molecular interactions under light irradiation .

Comparaison Avec Des Composés Similaires

9-Aminoacridine: Known for its use as a molecular probe for nucleotide-binding sites.

4-Azidopyridine and 4-Azidoquinoline: Both exhibit high photochemical activity similar to 9-azidoacridine.

Uniqueness: this compound stands out due to its high quantum yield of photodissociation and its sensitivity to visible light, making it one of the most photoactive arylazides known . Its ability to form stable conjugates with boron-containing compounds further enhances its potential for therapeutic applications .

Activité Biologique

9-Azidoacridine is a derivative of acridine compounds, which have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with nucleic acids and cellular components. Key mechanisms include:

- DNA Interaction : this compound exhibits a strong affinity for DNA, disrupting its structure and function. This interaction can lead to inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

- Ribosome Biogenesis Inhibition : Studies have shown that this compound can inhibit pre-rRNA processing, affecting ribosome biogenesis in mammalian cells. This inhibition contributes to its anticancer effects by impairing protein synthesis in rapidly dividing cells .

- Antimicrobial Activity : Similar to its derivatives, this compound demonstrates antimicrobial properties by targeting bacterial DNA and disrupting the proton motive force in pathogens like Klebsiella pneumoniae. This mechanism enhances its efficacy when used in combination with other antibiotics .

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) observed in studies:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 8 - 16 | 16 - 64 |

| Acinetobacter baumannii | Moderate | Not specified |

| Pseudomonas aeruginosa | No activity | Not applicable |

| Enterobacter species | Moderate | Not specified |

This data indicates that this compound is particularly effective against Klebsiella pneumoniae, a significant concern in antibiotic resistance .

Anticancer Activity

Research has demonstrated that this compound derivatives can induce growth inhibition in various cancer cell lines. For instance, studies involving Ehrlich ascites carcinoma cells showed significant cytotoxicity, with mechanisms linked to apoptosis induction and cell cycle arrest . The following table outlines the observed effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Ehrlich ascites carcinoma | 10 - 20 | Induction of apoptosis |

| HeLa cells | 15 - 30 | Cell cycle arrest |

| MCF-7 breast cancer cells | 20 - 40 | Antiangiogenic effects |

These findings suggest that this compound holds promise as a therapeutic agent in oncology .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Study : A recent study investigated the use of this compound in combination with rifampicin against drug-resistant Klebsiella pneumoniae. The results indicated a synergistic effect, reducing the MIC of rifampicin by up to fourfold when combined with sub-MIC doses of this compound .

- Anticancer Research : In an evaluation of its anticancer properties, researchers found that treatment with this compound led to significant tumor regression in animal models of Ehrlich ascites carcinoma. The compound was noted for its ability to modulate immune responses within the tumor microenvironment, enhancing anti-tumor immunity through increased cytokine production .

Propriétés

IUPAC Name |

9-azidoacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOMVRGJRFLFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175601 | |

| Record name | 9-Azidoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21330-56-3 | |

| Record name | 9-Azidoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021330563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azidoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.